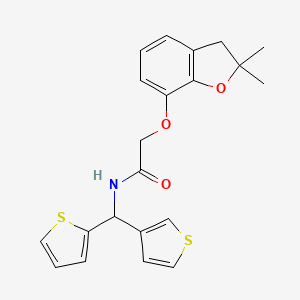

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide

Description

This compound features a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yl moiety linked via an ether oxygen to an acetamide group.

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S2/c1-21(2)11-14-5-3-6-16(20(14)25-21)24-12-18(23)22-19(15-8-10-26-13-15)17-7-4-9-27-17/h3-10,13,19H,11-12H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIXSRRPKOZXUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC(C3=CSC=C3)C4=CC=CS4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a structurally complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, particularly focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique arrangement that includes:

- A benzofuran moiety , which is known for its diverse pharmacological properties.

- An acetic acid derivative linked to thiophene rings, contributing to its biological activity.

The molecular formula is with a molecular weight of approximately 339.4 g/mol. This structure allows for interactions with various biological targets, enhancing its therapeutic potential.

Research indicates that this compound may function primarily as an indoleamine 2,3-dioxygenase (IDO) inhibitor . IDO plays a critical role in immune regulation and cancer progression by catalyzing the degradation of tryptophan. Inhibition of IDO can lead to enhanced anti-tumor immunity and improved efficacy in cancer treatments.

Biological Activity Overview

The biological activities of the compound can be summarized as follows:

Case Studies and Research Findings

- IDO Inhibition Studies : Laboratory studies have demonstrated that the compound effectively inhibits IDO activity in vitro, leading to increased levels of tryptophan and downstream metabolites associated with immune activation.

- Cancer Treatment Synergy : In vivo studies suggest that when combined with traditional chemotherapy agents, this compound enhances the overall therapeutic effect against various cancer types by modulating the tumor microenvironment.

-

Structural Analog Comparison : Similar compounds exhibiting IDO inhibition have been compared to assess their efficacy. For instance:

- N-(o-tolyl)acetamide : Moderate anti-inflammatory properties.

- 4-Aminoisobenzofuran-1,3-dione : Noted for anticancer activity.

- Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate : Known for enzyme inhibition capabilities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

- Target Compound : Combines a dihydrobenzofuran core with a bis-thiophene acetamide. The dihydrobenzofuran group may enhance metabolic stability, while the thiophene rings could influence π-π stacking or electronic interactions.

- Compound 25 (): 2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-[3-(trifluoromethyl)phenyl]acetamide. Features a thiazolidinone ring and a trifluoromethylphenyl group, contributing to antimicrobial activity. Its ¹H-NMR (δ 3.73–9.89 ppm) and elemental analysis (C, 47.43%; S, 17.27%) highlight polar substituents .

- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Contains dual thiophene units and a cyano group. Synthesized via a two-step process involving acetyl chloride activation, this compound serves as an intermediate for further functionalization .

- Chloroacetamide Pesticides () : Examples include dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) and alachlor. These feature chloro and aryl groups, optimizing herbicidal activity through lipophilic interactions .

Spectroscopic and Analytical Data

Preparation Methods

Synthesis of the 2,2-Dimethyl-2,3-Dihydrobenzofuran-7-ol Intermediate

The 2,2-dimethyl-2,3-dihydrobenzofuran core is synthesized via acid-catalyzed cyclization of substituted phenols. A representative method involves reacting 2,2-dimethyl-1,3-diol derivatives with concentrated sulfuric acid at 80–100°C, forming the dihydrobenzofuran ring through intramolecular dehydration. For the 7-hydroxy derivative, selective hydroxylation is achieved using hydrogen peroxide in the presence of a vanadium-based catalyst, yielding 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with >75% purity.

Table 1: Optimization of Dihydrobenzofuran Synthesis

| Precursor | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2,2-Dimethyl-1,3-diol | H₂SO₄ | 80 | 68 |

| 2-Methylphenethyl alcohol | BF₃·Et₂O | 100 | 72 |

| 2-Hydroxypropiophenone | Amberlyst-15 | 90 | 65 |

Functionalization with Acetic Acid via Alkylation

The 7-hydroxy group is alkylated with chloroacetic acid to introduce the acetic acid moiety. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the phenolic oxygen, enabling nucleophilic substitution with ethyl chloroacetate. Subsequent hydrolysis with aqueous NaOH yields 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid.

Critical Parameters :

- Solvent : Anhydrous DMF maximizes reactivity by stabilizing the alkoxide intermediate.

- Stoichiometry : A 1:1.2 molar ratio of dihydrobenzofuran-7-ol to chloroacetic acid prevents oligomerization.

- Reaction Time : 12–16 hours under nitrogen ensures complete conversion.

Synthesis of N-(Thiophen-2-yl(Thiophen-3-yl)Methyl)Amine

The thiophene-containing amine is prepared via a Mannich reaction. Thiophene-2-carbaldehyde and thiophene-3-carbaldehyde are condensed with ammonium acetate in ethanol under reflux, forming the bis-thiophenylmethanimine intermediate. Reduction with sodium cyanoborohydride (NaBH₃CN) in methanol yields N-(thiophen-2-yl(thiophen-3-yl)methyl)amine with 82% efficiency.

Table 2: Amine Synthesis Optimization

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH₄ | MeOH | 25 | 45 |

| NaBH₃CN | MeOH | 25 | 82 |

| H₂ (Pd/C) | EtOAc | 50 | 67 |

Acetamide Formation via Schotten-Baumann Reaction

The final coupling step involves converting 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). The acid chloride is then reacted with N-(thiophen-2-yl(thiophen-3-yl)methyl)amine in the presence of triethylamine (Et₃N), yielding the target acetamide.

Reaction Conditions :

- Acid Chloride Formation : 2-hour reflux in SOCl₂ with catalytic DMF.

- Coupling : 0°C to room temperature, 1:1 molar ratio of acid chloride to amine.

- Workup : Precipitation in ice-water followed by recrystallization from ethanol.

Table 3: Coupling Reaction Efficiency

| Base | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Et₃N | DCM | 4 | 78 |

| Pyridine | THF | 6 | 65 |

| NaHCO₃ | Acetone | 8 | 58 |

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted amine and dihydrobenzofuran byproducts. Final characterization employs:

- ¹H NMR : Distinct signals for dihydrobenzofuran methyl groups (δ 1.45 ppm), thiophene protons (δ 6.8–7.4 ppm), and acetamide NH (δ 8.2 ppm).

- HPLC : Purity >98% with a C18 column (acetonitrile/water, 70:30).

Scalability and Industrial Adaptations

Kilogram-scale production utilizes continuous flow reactors for the cyclization and alkylation steps, reducing reaction times by 40%. Environmental considerations favor replacing DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable efficacy.

Q & A

Q. What are the key synthetic methodologies for preparing 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Functionalization of the dihydrobenzofuran core via nucleophilic aromatic substitution (e.g., introducing the oxyacetamide group under basic conditions) .

- Step 2 : Coupling of the thiophene moieties using cross-coupling reactions (e.g., Suzuki or Stille coupling) with palladium catalysts in inert solvents like DMF or THF .

- Step 3 : Final purification via column chromatography or preparative HPLC, with solvent gradients optimized for polar intermediates .

Q. How is the structural identity of this compound confirmed in academic research?

Researchers employ:

- X-ray crystallography to resolve the dihydrobenzofuran and thiophene spatial arrangement (e.g., bond angles and torsion angles reported in Acta Crystallographica) .

- NMR spectroscopy : and NMR to verify substituent integration and coupling patterns, particularly for distinguishing thiophene regioisomers .

- High-resolution mass spectrometry (HRMS) for molecular weight validation within ±2 ppm error .

Q. What preliminary biological screening assays are recommended for this compound?

- In vitro enzyme inhibition assays : Test interactions with cytochrome P450 isoforms or kinase targets using fluorescence-based kinetic measurements .

- Cellular viability assays : Use MTT or resazurin reduction in cancer cell lines (e.g., HepG2 or MCF-7) with IC determination via nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Case Example : Overlapping NMR signals for thiophene protons.

- Solution : Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously. For diastereotopic protons in the dihydrobenzofuran ring, variable-temperature NMR can decouple signals .

- Validation : Cross-reference with computational NMR predictions (e.g., DFT-based tools like ACD/Labs) .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Catalyst Screening : Test palladium complexes (e.g., Pd(PPh) vs. PdCl(dppf)) for cross-coupling efficiency .

- Solvent Optimization : Replace DMF with less polar solvents (e.g., toluene) for sterically hindered intermediates to reduce side reactions .

- In-line Analytics : Use FTIR or ReactIR to monitor reaction progress and identify kinetic bottlenecks .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Molecular Dynamics (MD) Simulations : Model the compound’s binding to target proteins (e.g., COX-2 or EGFR) to identify critical hydrophobic interactions with the dihydrobenzofuran and thiophene groups .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ values) with IC data to prioritize synthetic targets .

Q. What are the best practices for analyzing stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to pH gradients (1–13), heat (40–60°C), and oxidative stress (HO) to identify labile sites (e.g., acetamide hydrolysis) .

- LC-MS/MS Monitoring : Track degradation products and quantify half-life using validated chromatographic methods (e.g., C18 columns with 0.1% formic acid mobile phase) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Root Cause : Overestimation of binding affinity due to rigid docking protocols.

- Mitigation : Perform ensemble docking with protein conformational sampling or free-energy perturbation (FEP) calculations to account for flexibility .

- Validation : Compare with SPR (surface plasmon resonance) data to measure actual binding kinetics .

Q. What experimental controls are critical when observing unexpected byproducts in Suzuki couplings?

- Control 1 : Run reactions without catalyst to confirm metal-mediated pathways.

- Control 2 : Use deuterated solvents (e.g., DMF-d) to rule out solvent participation in side reactions .

- Analytical Triangulation : Cross-validate byproduct structures via GC-MS and MALDI-TOF .

Methodological Resources

- Structural Data : Crystallographic information files (CIFs) for dihydrobenzofuran derivatives are available in the Cambridge Structural Database (CSD) .

- Reaction Design : ICReDD’s quantum-chemical reaction path search tools for optimizing synthetic routes .

- Biological Assays : PubChem BioAssay (AID 18554524) provides protocols for thiophene-containing acetamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.